molecular formula C6H7NS B011341 2-Methyl-1H-pyridine-4-thione CAS No. 100367-70-2

2-Methyl-1H-pyridine-4-thione

Cat. No. B011341
M. Wt: 125.19 g/mol
InChI Key: LFXSILHGWCAMTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1H-pyridine-4-thione is a heterocyclic compound that is widely used in scientific research. Its unique chemical properties make it an important tool in the study of various biochemical and physiological processes. In

Mechanism Of Action

The mechanism of action of 2-Methyl-1H-pyridine-4-thione is complex and varies depending on the specific application. In coordination chemistry, it acts as a bidentate ligand, forming stable complexes with metal ions through its sulfur and nitrogen atoms. In biological processes, it can act as an inhibitor of enzymes by binding to the active site and preventing substrate binding. It can also bind to proteins and modify their function.

Biochemical And Physiological Effects

2-Methyl-1H-pyridine-4-thione has been shown to have a variety of biochemical and physiological effects. In coordination chemistry, it can affect the catalytic activity and selectivity of metal complexes. In biological processes, it can inhibit the activity of enzymes and modify the function of proteins. Additionally, it has been shown to have antioxidant and anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Methyl-1H-pyridine-4-thione in lab experiments is its versatility. It can be used in a variety of applications, from coordination chemistry to biological processes. Additionally, it is relatively easy to synthesize and purify. However, one limitation is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, which can limit its use in certain applications.

Future Directions

There are many future directions for the study of 2-Methyl-1H-pyridine-4-thione. One area of interest is the development of new coordination complexes for use in catalysis and electrochemistry. Additionally, the study of its biological activity and potential therapeutic applications is an area of active research. Finally, the development of new synthetic methods for the preparation of 2-Methyl-1H-pyridine-4-thione and its derivatives is an area of ongoing interest.
Conclusion
In conclusion, 2-Methyl-1H-pyridine-4-thione is an important compound with a wide range of scientific research applications. Its unique chemical properties make it a valuable tool in the study of coordination chemistry and biological processes. While there are limitations to its use, ongoing research is exploring new applications and synthetic methods for this important compound.

Synthesis Methods

2-Methyl-1H-pyridine-4-thione can be synthesized through a variety of methods. One common method involves the reaction of 2-methylpyridine with sulfur in the presence of a catalyst. Another method involves the reaction of 2-methylpyridine with carbon disulfide in the presence of a base. The resulting product can be purified through recrystallization or chromatography.

Scientific Research Applications

2-Methyl-1H-pyridine-4-thione has a wide range of scientific research applications. It is commonly used as a ligand in coordination chemistry, where it can form stable complexes with various metal ions. These complexes can be used in the study of catalysis, electrochemistry, and spectroscopy. Additionally, 2-Methyl-1H-pyridine-4-thione is used in the study of biological processes, such as the inhibition of enzymes and the binding of proteins.

properties

CAS RN

100367-70-2

Product Name

2-Methyl-1H-pyridine-4-thione

Molecular Formula

C6H7NS

Molecular Weight

125.19 g/mol

IUPAC Name

2-methyl-1H-pyridine-4-thione

InChI

InChI=1S/C6H7NS/c1-5-4-6(8)2-3-7-5/h2-4H,1H3,(H,7,8)

InChI Key

LFXSILHGWCAMTQ-UHFFFAOYSA-N

SMILES

CC1=CC(=S)C=CN1

Canonical SMILES

CC1=CC(=S)C=CN1

synonyms

4-Pyridinethiol,2-methyl-(6CI)

Origin of Product

United States

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